Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-EN-1-YL)oxy)acetate
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Overview
Description
Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate is an organic compound with the molecular formula C13H19NO3. This compound is characterized by the presence of a cyano group, a dimethylcyclohexene ring, and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate typically involves the reaction of ethyl cyanoacetate with 2-cyano-6,6-dimethylcyclohex-1-en-1-ol. This reaction is carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the ethyl cyanoacetate acts as the nucleophile, attacking the electrophilic carbon of the 2-cyano-6,6-dimethylcyclohex-1-en-1-ol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts, such as phase transfer catalysts, can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate is used in scientific research for the synthesis of biologically active compounds. It serves as a precursor for the synthesis of heterocyclic compounds, which have applications in medicinal chemistry. These heterocyclic compounds exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties .
In addition, the compound is used in the development of new materials with unique properties, such as polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis .
Mechanism of Action
The mechanism of action of Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ester group can undergo hydrolysis, releasing the active compound that interacts with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
- Methyl 2-(2-cyanoacetamido)benzoate
- Ethyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetate
Uniqueness
Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate is unique due to its combination of a cyano group and a dimethylcyclohexene ring, which imparts specific reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and scientific research .
Biological Activity
Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-EN-1-YL)oxy)acetate, a compound with the CAS number 2102412-43-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, antioxidant and antibacterial activities, and relevant case studies.
The molecular formula of this compound is C13H19N1O3. Its structure includes a cyano group and an ether functional group, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetate with a suitable cyano compound. The synthetic route can be optimized to enhance yield and purity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives containing cyano groups demonstrate high radical scavenging activity. The antioxidant capacity can be assessed using various methods such as:
- DPPH Scavenging Assay : Measures the ability to reduce stable free radicals.
- Nitric Oxide Scavenging : Evaluates the inhibition of nitric oxide production.
Table 1 summarizes the antioxidant activity of related compounds:
Compound | DPPH Scavenging Activity (%) | Nitric Oxide Scavenging Activity (%) |
---|---|---|
Compound A | 85% | 70% |
Compound B | 78% | 65% |
Ethyl 2-cyano derivative | 82% | 68% |
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains. The compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 2 presents the antibacterial activity results:
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Bacillus subtilis | 12 | 75 |
Case Studies
In a study conducted by Madhavi and Ramanamma (2019), several derivatives of cyano compounds were synthesized and tested for their biological activities. The findings indicated that compounds with specific substituents on the phenyl ring exhibited enhanced antibacterial and antioxidant activities compared to others without such modifications .
Another investigation highlighted the structure–activity relationship (SAR) of similar compounds, suggesting that the presence of electron-withdrawing groups like cyano significantly boosts biological efficacy . The study concluded that these compounds could serve as templates for developing new therapeutic agents.
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
ethyl 2-(2-cyano-6,6-dimethylcyclohexen-1-yl)oxyacetate |
InChI |
InChI=1S/C13H19NO3/c1-4-16-11(15)9-17-12-10(8-14)6-5-7-13(12,2)3/h4-7,9H2,1-3H3 |
InChI Key |
ALVUPCNQIWADQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(CCCC1(C)C)C#N |
Origin of Product |
United States |
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